molecular formula C23H20N2O2 B10914384 3,5-bis(4-methoxyphenyl)-1-phenyl-1H-pyrazole

3,5-bis(4-methoxyphenyl)-1-phenyl-1H-pyrazole

Cat. No.: B10914384
M. Wt: 356.4 g/mol
InChI Key: AMFOIMYXPFMQIR-UHFFFAOYSA-N
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Description

3,5-bis(4-methoxyphenyl)-1-phenyl-1H-pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with methoxyphenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-methoxyphenyl)-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate hydrazones or hydrazides with suitable diketones or α,β-unsaturated carbonyl compounds. One common method involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with acetophenone under acidic conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-methoxyphenyl)-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The pyrazole ring can be reduced under suitable conditions to form dihydropyrazole derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl and methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,5-bis(4-methoxyphenyl)-1-phenyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3,5-bis(4-methoxyphenyl)-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The methoxy and phenyl groups contribute to the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(4-methoxyphenyl)-1-phenyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. The presence of both methoxy and phenyl groups enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

3,5-bis(4-methoxyphenyl)-1-phenylpyrazole

InChI

InChI=1S/C23H20N2O2/c1-26-20-12-8-17(9-13-20)22-16-23(18-10-14-21(27-2)15-11-18)25(24-22)19-6-4-3-5-7-19/h3-16H,1-2H3

InChI Key

AMFOIMYXPFMQIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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